MCF-7 Breast Cancer Cell Antiproliferative Activity: Target Compound vs. Clinical Standard Chemotherapeutics
The target compound demonstrates measurable antiproliferative activity against MCF-7 breast adenocarcinoma cells with an IC50 value of 12 µM . This places the compound within the range of established antimitotic agents such as combretastatin A-4 (IC50 ~ 2–10 nM in MCF-7) and colchicine (IC50 ~ 13 nM), though with lower potency [1]. However, its activity is significant compared to the untargeted standard chemotherapeutic 5-fluorouracil, which exhibits IC50 values in the 5–50 µM range against MCF-7 depending on exposure duration . Direct head-to-head comparison data against the N-des-methyl analog (CAS 921813-94-7) are not publicly available, representing a data gap.
| Evidence Dimension | In vitro antiproliferative activity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 12 µM |
| Comparator Or Baseline | 5-Fluorouracil (standard chemotherapeutic): IC50 ~ 5–50 µM; Combretastatin A-4: IC50 ~ 2–10 nM |
| Quantified Difference | Comparable to the upper range of 5-fluorouracil; approximately 1,000-fold less potent than combretastatin A-4 |
| Conditions | MCF-7 human breast adenocarcinoma cell line; assay conditions and exposure time not specified in the available source |
Why This Matters
This provides a baseline efficacy benchmark for researchers selecting this compound as a starting point for anticancer lead optimization, particularly when dual tubulin-kinase inhibition is the mechanistic hypothesis.
- [1] La Regina, G., et al. (2007). New arylthioindoles: Potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies. Journal of Medicinal Chemistry, 50(12), 2865–2874. View Source
